N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]furan-2-carboxamide
Description
N-[4-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenyl]furan-2-carboxamide is a heterocyclic compound featuring a furan-2-carboxamide moiety linked to a phenyl ring substituted with a 5-ethyl-1,3,4-oxadiazole group. This structure combines the aromatic and electron-rich properties of furan with the stability and hydrogen-bonding capacity of the 1,3,4-oxadiazole ring.
Properties
IUPAC Name |
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-2-13-17-18-15(21-13)10-5-7-11(8-6-10)16-14(19)12-4-3-9-20-12/h3-9H,2H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWAZHXVLYKHXSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]furan-2-carboxamide typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold. The reaction conditions include the use of appropriate solvents, temperature control, and catalysts to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, large-scale reactors, and advanced purification techniques to meet the demands of commercial production.
Chemical Reactions Analysis
Types of Reactions: N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like ammonia (NH₃) and amines can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions employed.
Scientific Research Applications
Antibacterial Activity
Research has indicated that compounds containing the oxadiazole ring exhibit significant antibacterial properties. A study highlighted the synthesis and evaluation of various 1,3,4-oxadiazole derivatives, revealing that certain derivatives demonstrated potent antibacterial activity against Gram-positive and Gram-negative bacteria . The presence of the furan component in N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]furan-2-carboxamide may enhance this activity due to its electron-rich nature.
Antitumor Activity
The antitumor properties of oxadiazole derivatives have been extensively studied. A case study demonstrated that several 1,3,4-oxadiazole compounds exhibited cytotoxicity against various cancer cell lines . this compound has been suggested as a candidate for further investigation in cancer therapy due to its structural similarity to known antitumor agents.
Anti-inflammatory Properties
Oxadiazoles are also recognized for their anti-inflammatory effects. A study reported that derivatives of 1,3,4-oxadiazoles showed significant inhibition of inflammatory mediators in vitro . This suggests that this compound could be explored for therapeutic applications in inflammatory diseases.
Case Studies and Research Findings
Mechanism of Action
The mechanism by which N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]furan-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses that contribute to its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally compared to analogs with variations in the oxadiazole substituents, heterocycle type, and linking groups. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison of Selected Analogs
Key Comparison Points:
Substituent Effects on Bioactivity: The ethyl group on the target compound likely improves lipophilicity compared to the polar cyanomethyl (a4) or bulky phenyl (a5) groups in analogs from . This may enhance membrane penetration in biological systems .
Heterocycle Variations: 1,3,4-Oxadiazole (target compound) vs. 1,2,4-oxadiazole (): The 1,3,4-isomer is more common in drug design due to its stability and hydrogen-bonding capacity, whereas the 1,2,4-isomer may exhibit different ring strain and reactivity .
Linking Group Modifications: The furan-2-carboxamide group in the target compound contrasts with the methanesulfonamide in . Sulfonamides are known for enzyme inhibition (e.g., acetylcholinesterase in ), while carboxamides may target different biological pathways .
Synthetic Accessibility :
- Analogs in were synthesized in 70–89% yields via acid chloride and ammonium thiocyanate reactions, suggesting scalable routes for the target compound .
Research Findings and Implications
- Insecticidal Activity : Compounds a4 and a5 () demonstrate that substituent choice on the oxadiazole ring directly impacts insecticidal efficacy. The target compound’s ethyl group may balance lipophilicity and steric effects for optimal activity .
- Enzyme Inhibition : highlights a sulfonamide derivative’s interaction with acetylcholinesterase (AChE), suggesting that the target’s carboxamide group could be optimized for similar targets via structural tuning .
- Anti-inflammatory Potential: notes that 1,3,4-oxadiazole derivatives exhibit anti-inflammatory effects, implying possible applications for the target compound in neuroinflammation models .
Biological Activity
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]furan-2-carboxamide is a synthetic compound that belongs to the oxadiazole family, which has been recognized for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activities of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of 283.28 g/mol. The structure features a furan ring and an oxadiazole moiety, which are critical for its biological activity. The presence of the ethyl group on the oxadiazole enhances its lipophilicity, potentially improving bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 283.28 g/mol |
| CAS Number | 904645-68-7 |
Anticancer Activity
Numerous studies have demonstrated that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer properties. The mechanism of action often involves the inhibition of key enzymes and pathways associated with cancer cell proliferation. For instance, it has been reported that modifications to the oxadiazole structure can enhance cytotoxicity against various cancer cell lines.
-
Mechanisms of Action :
- Enzyme Inhibition : Compounds similar to this compound have shown to inhibit enzymes such as thymidylate synthase and histone deacetylase (HDAC), which are crucial in cancer cell growth and survival .
- Targeting Growth Factors : These compounds can interfere with growth factor signaling pathways, leading to reduced tumor growth .
- Case Studies :
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Research indicates that oxadiazole derivatives possess broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Mechanism :
- Research Findings :
Structure–Activity Relationships (SAR)
The biological activity of this compound is heavily influenced by its structural components:
| Substituent Type | Effect on Activity |
|---|---|
| Electron-donating groups | Increase anticancer potential |
| Electron-withdrawing groups | Enhance antimicrobial activity |
Modifications at specific positions on the oxadiazole ring can lead to variations in potency and selectivity towards different biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
